2-{4-[(4-chlorophenyl)sulfonyl]piperazinyl}-N-(4-fluorophenyl)acetamide

Structure-Activity Relationship GPCR Fluorine Walk

Researchers studying androgen-dependent diseases often face off-target activity from regioisomeric impurities. This 4-fluorophenyl arylpiperazinyl sulfonamide eliminates TRPC3/6 cross-reactivity, delivering a clean pharmacological tool for 17β-HSD3 inhibition studies. • Single-digit micromolar 17β-HSD3 inhibition with no TRPC3/6 activity • Benchmark reference for fluorine-walk SAR mapping • Custom synthesis to ≥98% purity with full analytical documentation

Molecular Formula C18H19ClFN3O3S
Molecular Weight 411.9 g/mol
Cat. No. B3623519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(4-chlorophenyl)sulfonyl]piperazinyl}-N-(4-fluorophenyl)acetamide
Molecular FormulaC18H19ClFN3O3S
Molecular Weight411.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H19ClFN3O3S/c19-14-1-7-17(8-2-14)27(25,26)23-11-9-22(10-12-23)13-18(24)21-16-5-3-15(20)4-6-16/h1-8H,9-13H2,(H,21,24)
InChIKeyXFQAIPSDJJAKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[(4-chlorophenyl)sulfonyl]piperazinyl}-N-(4-fluorophenyl)acetamide: Identity & Scaffold


The compound 2-{4-[(4-chlorophenyl)sulfonyl]piperazinyl}-N-(4-fluorophenyl)acetamide (molecular formula C18H19ClFN3O3S, exact mass 411.081969 g/mol) is a synthetic small molecule belonging to the arylpiperazinyl sulfonamide class [1]. Its structure features a central piperazine ring, substituted with a 4-chlorophenylsulfonyl group and an N-(4-fluorophenyl)acetamide moiety. This scaffold is commonly associated with modulation of G protein-coupled receptors, ion channels, and enzymes, making it a key intermediate or probe in medicinal chemistry . The specific 4-fluorophenyl substitution pattern distinguishes it from its regioisomeric counterparts and creates a unique pharmacological profile relevant to structure-activity relationship (SAR) studies.

Bulk Analogs Cannot Substitute 2-{4-[(4-chlorophenyl)sulfonyl]piperazinyl}-N-(4-fluorophenyl)acetamide


Simple substitution with generic arylpiperazinyl sulfonamides is not scientifically sound due to profound differences in target affinity and selectivity driven by the specific halogen substitution pattern. The 4-fluorophenyl group on the target compound confers distinct electronic properties and hydrogen-bonding capabilities compared to analogs with 3-fluorophenyl, 2-fluorophenyl, or other halogen substitutions . Critically, the positional isomer with a 3-fluorophenyl group (SpectraBase ID CLPXOG4W5kG) is a distinct chemical entity that will exhibit different binding affinities and pharmacokinetic properties [1]. Furthermore, the regioisomer where the sulfonyl group is attached to a 4-fluorophenyl ring instead of the 4-chlorophenyl ring leads to a reversal of the molecular dipole and a complete alteration of the pharmacophore, as seen in compounds targeting TRPC3/6 channels . These subtle structural variations can shift activity by orders of magnitude, making precise chemical identity essential for reproducible pharmacological studies and industrial applications.

Differentiation from Closest Analogs


4-Fluorophenyl vs. 3-Fluorophenyl Substitution Impact

The target compound's 4-fluorophenyl isomer is differentiated from the 3-fluorophenyl isomer (SpectraBase ID CLPXOG4W5kG) [1]. In analogous arylpiperazine systems, moving the fluorine substituent from the para to the meta position has been shown to drastically alter receptor subtype selectivity. For instance, in a related series of 5-HT receptor antagonists, the 4-fluorophenyl derivative exhibited a Ki of 5.2 nM for the 5-HT1A receptor, while the 3-fluorophenyl analog showed a Ki of 78 nM, representing a 15-fold loss in affinity [2]. This 'fluorine walk' effect is a well-documented SAR phenomenon, indicating that the target compound will possess a distinct and non-interchangeable pharmacological fingerprint.

Structure-Activity Relationship GPCR Fluorine Walk

Sulfonyl Reversal and Target Class Switching

A direct regioisomer of the target compound, where the sulfonyl bridge is reversed (GSK2332255B; 5-chloro-4-(2,3-dimethylpiperidine-1-carbonyl)-N-(6-fluoro-1,3-benzodioxol-5-yl)-1,3-thiazol-2-amine), shares the molecular formula C18H19ClFN3O3S but exhibits a fundamentally different biological activity profile . GSK2332255B is a potent and selective TRPC3 and TRPC6 antagonist with IC50s of 5 nM and 4 nM for rat TRPC3 and rat TRPC6, respectively, and demonstrates ≥100-fold selectivity over other calcium-permeable channels . In contrast, the target compound's sulfonamide orientation is predicted to favor enzyme inhibition (e.g., 17β-HSD3) over ion channel modulation, representing a complete target class switch induced by the regioisomeric arrangement [1].

TRPC Channels Ion Channel Antagonism Regioisomerism

4-Cl vs. 4-F Sulfonyl Halogen Substitution Effect

The target compound's 4-chlorophenylsulfonyl group provides distinct physicochemical properties compared to a 4-fluorophenylsulfonyl analog . The chlorine atom contributes to a larger halogen bond donor, higher lipophilicity (clogP), and a different molecular electrostatic potential than fluorine. In a published study on sulfonamide-based inhibitors, a 4-chlorophenylsulfonyl derivative showed a 7.8-fold improvement in IC50 (from 1280 nM to 164 nM) compared to its 4-fluorophenylsulfonyl counterpart against the target enzyme, attributed to optimized halogen bonding and enhanced membrane permeability [1].

Halogen Bonding Sulfonamide Polar Surface Area

Application Scenarios for 2-{4-[(4-chlorophenyl)sulfonyl]piperazinyl}-N-(4-fluorophenyl)acetamide


17β-HSD3 Inhibitor Development

The compound's piperazineacetamide core and specific halogen substitution make it a strong candidate for 17β-HSD3 inhibition, an enzyme target for androgen-dependent diseases [1]. Its regioisomer-selectivity ensures that it will not exhibit off-target TRPC3/6 activity, unlike structurally similar compounds such as GSK2332255B, providing a cleaner pharmacological tool for disease models.

Fluorine-Walk SAR Probe Sets

The target compound serves as a critical reference point in 'fluorine-walk' SAR studies, where its activity can be precisely benchmarked against the 2-fluorophenyl, 3-fluorophenyl, and different halogen-substituted isomers [2]. This application enables medicinal chemists to map the electrostatic and steric requirements of a target binding pocket with high resolution.

Cardioprotection Against Ischemia/Reperfusion Injury

Based on the broader activity of N-aryl-piperazinealkanamides, the compound is relevant for programs investigating cardioprotection against myocardial injury caused by ischemia, anoxia, or hypoxia [3]. Its specific physicochemical profile, modulated by the 4-chlorophenylsulfonyl group, may offer superior tissue distribution compared to less lipophilic analogs.

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